molecular formula C10H6N2OS B1523467 3-(1,3-Thiazol-2-yloxy)benzonitrile CAS No. 1333566-74-7

3-(1,3-Thiazol-2-yloxy)benzonitrile

Cat. No. B1523467
M. Wt: 202.23 g/mol
InChI Key: ZOJXDUKZMBULRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(1,3-Thiazol-2-yloxy)benzonitrile” is a chemical compound with the molecular formula C10H6N2OS . It has an average mass of 202.232 Da and a monoisotopic mass of 202.020081 Da . This product is intended for research use only.


Molecular Structure Analysis

The InChI code for “3-(1,3-Thiazol-2-yloxy)benzonitrile” is 1S/C10H6N2OS/c11-7-8-2-1-3-9(6-8)13-10-12-4-5-14-10/h1-6H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical form of “3-(1,3-Thiazol-2-yloxy)benzonitrile” is a powder . The storage temperature is room temperature .

Scientific Research Applications

Ultrasound-assisted Phase-transfer Catalysis Method for Synthesis

A study by De-la-Torre et al. (2014) highlights an ultrasound-assisted phase-transfer catalysis (US-PTC) method in an aqueous medium to promote the Knoevenagel reaction. This method is advantageous for synthesizing acrylonitrile derivatives, which find applications as fluorescent probes and acetylcholinesterase (AChE) inhibitors among others. The US-PTC method demonstrated efficiency over conventional and microwave-assisted methods by shortening reaction times, achieving high yields (>90%), and maintaining good levels of purity. This approach signifies the potential for facile and efficient synthesis of derivatives of 3-(1,3-Thiazol-2-yloxy)benzonitrile for varied applications (De-la-Torre et al., 2014).

Apoptosis Induction in Leukemia Cells

Another derivative, 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), has been investigated for its antiproliferative and apoptosis-inducing activities against human leukemia cells. The study by Repický et al. (2009) elucidated that AMBAN induces apoptosis through a mitochondrial/caspase 9/caspase 3-dependent pathway, highlighting the potential of benzothiazole derivatives in cancer therapy (Repický et al., 2009).

Fluorescent Chemosensor for Metal Ions

Li et al. (2021) developed a benzothiazole-based fluorescent chemosensor for the detection of Al3+/Zn2+ in aqueous medium. The chemosensor showed excellent selectivity and sensitivity towards these metal ions, proving its utility in biological compatibility and detection in living Hela cells. This research underscores the applicability of 3-(1,3-Thiazol-2-yloxy)benzonitrile derivatives in environmental monitoring and bioimaging applications (Li et al., 2021).

Corrosion Inhibition

Hu et al. (2016) explored the corrosion inhibiting effect of benzothiazole derivatives against steel in a 1 M HCl solution. The study demonstrated that these derivatives provide stability and high inhibition efficiencies, suggesting their application in protecting metal surfaces from corrosion. The findings highlight the potential industrial applications of 3-(1,3-Thiazol-2-yloxy)benzonitrile derivatives in materials science (Hu et al., 2016).

Safety And Hazards

The safety information for “3-(1,3-Thiazol-2-yloxy)benzonitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(1,3-thiazol-2-yloxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2OS/c11-7-8-2-1-3-9(6-8)13-10-12-4-5-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJXDUKZMBULRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Thiazol-2-yloxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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